molecular formula C11H13NO3 B1609637 2-Hydroxy-4-morpholin-4-yl-benzaldehyde CAS No. 70362-07-1

2-Hydroxy-4-morpholin-4-yl-benzaldehyde

Cat. No.: B1609637
CAS No.: 70362-07-1
M. Wt: 207.23 g/mol
InChI Key: QOZQSTNLPIFIAO-UHFFFAOYSA-N
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Description

2-Hydroxy-4-morpholin-4-yl-benzaldehyde (CAS: Not explicitly provided; referred to as IC60211 in research) is a synthetic aromatic aldehyde featuring a hydroxy group at the 2-position and a morpholine ring at the 4-position of the benzaldehyde scaffold. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol (calculated from ). This compound has garnered attention in medicinal chemistry as a DNA-dependent protein kinase (DNA-PK) inhibitor, with an IC₅₀ of 0.43 µM against DNA-PK, making it a candidate for radiosensitization and chemosensitization in cancer therapy .

The morpholine moiety is critical for its activity, enabling interactions with the ATP-binding pocket of DNA-PK. Its derivatives, such as IC86621 and IC87361, exhibit enhanced potency, underscoring the importance of structural modifications for therapeutic optimization .

Mechanism of Action

Target of Action

It has been shown to have significant antimicrobial activity .

Mode of Action

2-Hydroxy-4-Morpholinobenzaldehyde exhibits its antimicrobial activity through a non-bactericidal manner. It shows concentration-dependent biofilm inhibition . This suggests that the compound interacts with its targets, possibly microbial cells, and induces changes that inhibit the formation of biofilms.

Biochemical Pathways

It has been shown to inhibit the production of virulence factors such as urease, hemolysin, siderophores, and extracellular polymeric substances, as well as swimming and swarming motility . This suggests that the compound may interfere with the biochemical pathways involved in the production of these factors.

Pharmacokinetics

It is known that the compound has a molecular weight of 20723 g/mol , which may influence its bioavailability.

Result of Action

The action of 2-Hydroxy-4-Morpholinobenzaldehyde results in the inhibition of biofilm formation and the production of virulence factors . This leads to a decrease in the microbial virulence and an increase in the susceptibility of the microbes to antimicrobial agents.

Action Environment

It is known that the compound has a boiling point of 40130 °C and should be stored at temperatures between 10°C - 25°C . These factors may influence the compound’s action and stability.

Biological Activity

2-Hydroxy-4-morpholin-4-yl-benzaldehyde, with the chemical formula C11_{11}H13_{13}NO3_3 and a molecular weight of approximately 205.23 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, neuropharmacological implications, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a hydroxyl group and a morpholine moiety attached to a benzaldehyde structure. Its unique structural properties suggest potential applications in medicinal chemistry and material science. The lack of documented information regarding its specific mechanism of action necessitates further research to elucidate its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties against several pathogens:

Pathogen Activity
Escherichia coliModerate efficacy
Staphylococcus aureusModerate efficacy
Candida albicansModerate efficacy

These findings highlight the compound's potential as an antimicrobial agent, warranting further exploration in clinical settings.

Neuropharmacological Implications

Preliminary studies suggest that this compound may play a role in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its interaction with enzymes related to neurodegenerative diseases has been a focus of research, indicating potential therapeutic applications in neuropharmacology. A study reported an IC50_{50} value of 400 nM for its activity against DNA-dependent protein kinase, suggesting significant implications for cancer therapy as well .

Case Studies

  • Anticancer Research : In a study examining the cytotoxic effects on acute myeloid leukemia (AML) cells, compounds similar to this compound demonstrated significant antiproliferative activity. The study indicated that the compound could induce DNA damage in actively replicating cells, making it a candidate for further development in cancer therapy .
  • Neuroprotective Studies : Another investigation assessed the binding affinity of this compound with various neurodegenerative disease-related targets. The findings suggested that this compound might interact effectively with certain enzymes implicated in neurodegeneration, although detailed mechanisms remain to be elucidated .

Summary of Biological Activities

The following table summarizes the biological activities attributed to this compound:

Activity Type Description
AntimicrobialEffective against E. coli, S. aureus, and C. albicans
NeuropharmacologicalPotential applications in Alzheimer's and schizophrenia treatment
AnticancerInduces DNA damage in AML cells; IC50_{50} = 400 nM against DNA-dependent protein kinase

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzaldehyde core. A plausible route includes:

  • Step 1: Nitro group reduction (e.g., using Fe/HCl for nitro-to-amine conversion).
  • Step 2: Morpholine introduction via nucleophilic substitution (e.g., using morpholine in the presence of a base like K₂CO₃ in DMF).
  • Step 3: Hydroxyl group protection/deprotection (e.g., using acetyl groups to prevent undesired side reactions).
    Key parameters for optimization include solvent polarity (DMF or THF), temperature (60–100°C), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Verify substituent positions (e.g., morpholine protons at δ 2.5–3.5 ppm, aldehyde proton at ~10 ppm).
    • IR Spectroscopy: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and phenolic O-H stretch (~3200 cm⁻¹).
  • Chromatography:
    • HPLC/GC-MS: Assess purity (>95%) using C18 columns (acetonitrile/water gradient).
  • Elemental Analysis: Validate empirical formula (C₁₁H₁₃NO₃) with ≤0.3% deviation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported molecular conformations of this compound?

Methodological Answer:

  • Single-Crystal XRD: Use SHELXL/SHELXS for refinement. Key parameters:
    • Monitor bond angles (e.g., C-O-C in morpholine: ~110°) and torsional angles (e.g., benzaldehyde-morpholine dihedral angle).
    • Analyze hydrogen bonding (e.g., phenolic O-H⋯O interactions) to explain stability.
  • Ring Puckering Analysis: Apply Cremer-Pople parameters to quantify morpholine ring distortions (e.g., amplitude Q > 0.5 Å indicates significant puckering). Compare with DFT-optimized geometries .

Q. How do structural modifications influence the bioactivity of this compound as a DNA-PK inhibitor?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Morpholine Substitution: Replace morpholine with piperidine to test steric effects on kinase binding.
    • Hydroxyl Position: Synthesize 3-hydroxy analogs to assess positional impact on inhibitory potency (IC₅₀).
  • Assays:
    • Kinase Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™) with IC₅₀ values normalized to positive controls (e.g., NU7441).
    • Cellular Uptake: Measure intracellular concentrations via LC-MS in HEK293T cells .

Q. What analytical strategies address contradictions in toxicological data for this compound?

Methodological Answer:

  • Metabolic Profiling: Use liver microsomes (human/rat) to identify metabolites (e.g., glucuronide conjugates) via UPLC-QTOF-MS.
  • Read-Across Analysis: Compare with structurally similar compounds (e.g., vanillin derivatives) for toxicity prediction. Key endpoints:
    • Genotoxicity: Ames test (±S9 metabolic activation).
    • Cytotoxicity: MTT assay in HepG2 cells (EC₅₀ > 100 µM suggests low risk).
  • In Silico Modeling: Apply QSAR tools (e.g., OECD Toolbox) to predict LD₅₀ and NOAEL .

Q. How can computational methods guide the design of this compound derivatives with improved solubility?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation free energy in water/ethanol mixtures to identify substituents enhancing hydrophilicity (e.g., -SO₃H or -COOH groups).
  • LogP Optimization: Use ChemAxon or MarvinSuite to predict partition coefficients; target LogP < 2 for better aqueous solubility.
  • Salt Formation: Screen counterions (e.g., HCl, sodium) via pH-solubility profiles .

Q. Safety and Handling

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis.
  • Spill Management: Absorb with inert material (vermiculite), then neutralize with 10% acetic acid.
  • First Aid:
    • Inhalation: Administer oxygen if dyspnea occurs; monitor for CNS depression.
    • Dermal Exposure: Wash with 1% sodium bicarbonate solution to neutralize aldehyde reactivity .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, highlighting differences in substituents, molecular weight, and biological activity:

Compound Name Structure Modifications Molecular Formula Molecular Weight (g/mol) IC₅₀ (DNA-PK) Key Applications/Findings References
This compound (IC60211) 2-OH, 4-morpholine C₁₁H₁₃NO₃ 207.23 0.43 µM DNA-PK inhibition; radiosensitization
IC86621 2-OH, 4-morpholine, acetyl group C₁₂H₁₅NO₃ 221.25 0.12–0.17 µM Enhanced DNA-PK inhibition; in vivo tumor growth suppression
IC87361 2-OH, 7-morpholine, chromenone core C₁₉H₁₇NO₄ 323.35 Not reported Radiosensitization; chemosensitization
4-Hydroxybenzaldehyde 4-OH, no morpholine C₇H₆O₂ 122.12 N/A Precursor in organic synthesis; no DNA-PK activity
2-Hydroxy-4-methylbenzaldehyde 2-OH, 4-CH₃ C₈H₈O₂ 136.15 N/A Antimicrobial studies; structural simplicity
4-(2-Methylmorpholin-4-yl)benzaldehyde 4-morpholine with 2-CH₃ substitution C₁₂H₁₅NO₂ 205.25 N/A Intermediate in drug synthesis; modified solubility

Activity and Mechanism Comparison

  • Role of the Morpholine Ring: The morpholine group in IC60211 enhances DNA-PK binding affinity compared to simpler analogs like 4-Hydroxybenzaldehyde, which lacks this moiety.
  • Substituent Effects: Acetyl Group (IC86621): Replacement of the aldehyde with a ketone (1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone) improves potency (IC₅₀ reduced to 0.12–0.17 µM), likely due to increased stability or better target engagement .

Properties

IUPAC Name

2-hydroxy-4-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZQSTNLPIFIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431174
Record name 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70362-07-1
Record name 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

DMF (10 mL) was treated dropwise with phosphorus oxychloride (2.3 g, 15 mmol). The reaction was kept at 25° C. by cooling on ice. The reaction mixture was treated with 3-(4-morpholinyl)phenol (2.5 g, 14 mmol) in small portions, stirred for 30 min at room temperature, then stirred at 100° C. for 8 h. After cooling, the mixture was poured into aqueous sodium acetate (1 M, 40 mL) and 10 mL of water was added. The resulting precipitate was collected by filtration, washed with water (10 mL), air dried, and purified by flash chromatography (silica gel, 4×7.5 cm, eluted with 90/10 CHCl3/ether) to yield the product as a light gray solid (0.66 g, 23%). See U.S. Pat. No. 4,147,552.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
23%

Synthesis routes and methods II

Procedure details

After slowly adding a solution of 3-morpholinophenol (5.0 g) in THF (100 ml) to a 3 M diethyl ether solution (10 ml) of ethylmagnesium bromide, the mixture was stirred at 30° C. for 1.5 hours. Paraformaldehyde (3.0 g) and Et3N (3.0 g) were added to the reaction solution and the mixture was stirred at 80° C. for 4 hours. After cooling, a 6 N hydrochloric acid aqueous solution (20 ml) was added, the mixture was stirred for an hour, and then the organic layer and aqueous layer were separated and the aqueous layer was rendered weakly alkaline prior to extraction with AcOEt. The organic layers were combined and dried with MgSO4, and then filtered and concentrated. The residue was purified by silica gel column chromatography (n-hexane/AcOEt=3/1) to obtain 2-hydroxy-4-morpholinobenzaldehyde.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Hydroxy-4-morpholin-4-yl-benzaldehyde
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
2-Hydroxy-4-morpholin-4-yl-benzaldehyde

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